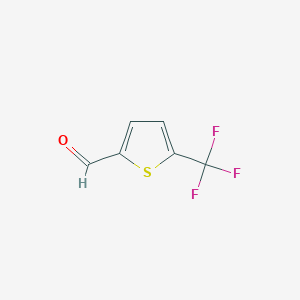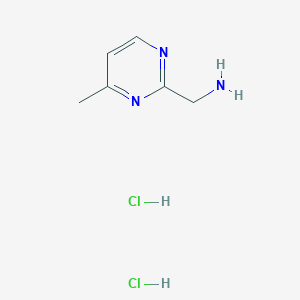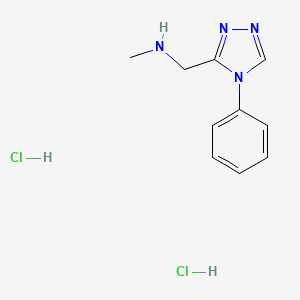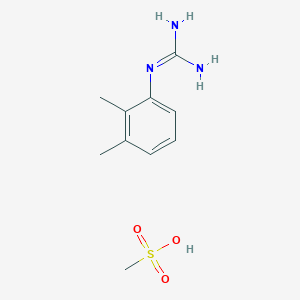
6-Chloroisoquinoline-1-carbonitrile
Descripción general
Descripción
6-Chloroisoquinoline-1-carbonitrile is a chemical compound that belongs to the class of isoquinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has the molecular formula C10H5ClN2 and a molecular weight of 188.62 g/mol .
Métodos De Preparación
The synthesis of 6-Chloroisoquinoline-1-carbonitrile can be achieved through specific organic synthesis reactions. One common method involves the reaction of isoquinoline derivatives with chlorinating agents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride. The industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Análisis De Reacciones Químicas
6-Chloroisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-Chloroisoquinoline-1-carbonitrile is a versatile compound with applications in various scientific research fields:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism by which 6-Chloroisoquinoline-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
6-Chloroisoquinoline-1-carbonitrile can be compared with other isoquinoline derivatives such as:
1-Chloroisoquinoline-6-carbonitrile: Similar in structure but with the chlorine and nitrile groups at different positions.
6-Bromoisoquinoline-1-carbonitrile: Similar structure but with a bromine atom instead of chlorine.
6-Fluoroisoquinoline-1-carbonitrile: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .
Propiedades
IUPAC Name |
6-chloroisoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPCDDYPMTUZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C#N)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1430894.png)
![3-Azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B1430895.png)

![5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1430899.png)






![4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B1430910.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1430911.png)
![Ethyl 5-bromopyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B1430914.png)
